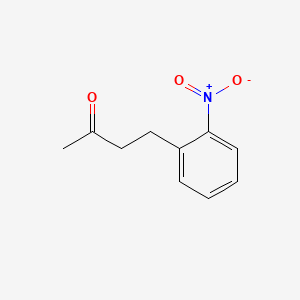

4-(2-Nitrophenyl)butan-2-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(2-nitrophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNWPIWCTWRCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599673 | |

| Record name | 4-(2-Nitrophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58751-62-5 | |

| Record name | 4-(2-Nitrophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations of 4 2 Nitrophenyl Butan 2 One and Its Derivatives

Mechanistic Pathways of Aldol (B89426) Condensations

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orglibretexts.orgresearchgate.net In the context of 4-(2-nitrophenyl)butan-2-one, the reaction typically involves the formation of an enolate under basic conditions, which then acts as a nucleophile.

A classic example is the Claisen-Schmidt condensation, a type of crossed aldol condensation, where an aldehyde or ketone reacts with an aromatic carbonyl compound that lacks an alpha-hydrogen. libretexts.orgiitk.ac.in For instance, the reaction of 4-nitrobenzaldehyde (B150856) with acetone (B3395972) proceeds via an aldol condensation to yield 4-hydroxy-4-(4-nitrophenyl)butan-2-one (B1623828). iitk.ac.innih.gov The mechanism, catalyzed by a base, involves the deprotonation of acetone to form an enolate, which then attacks the carbonyl carbon of 4-nitrobenzaldehyde. Subsequent protonation of the resulting alkoxide gives the aldol addition product. iitk.ac.in Under certain conditions, this can be followed by dehydration to form a conjugated enone. wikipedia.orglibretexts.org

The reaction can also be catalyzed by proline, where a key step is the formation of an enamine from the ketone and proline, which then attacks the aldehyde. ijnrd.org

Reactivity of the Nitro Group in Intramolecular Cyclizations

The ortho-nitro group in this compound and its derivatives is not merely a spectator; it actively participates in a variety of intramolecular cyclization reactions, leading to the formation of diverse heterocyclic scaffolds.

Nitrone Formation via Enolate-Nitro Group Interaction

A fascinating aspect of the reactivity of α-(2-nitrophenyl)ketones is their ability to form nitrones through an intramolecular reaction between the enolate and the nitro group. When treated with a base like sodium hydroxide (B78521), ketones with a 2-nitrophenyl group at the α-position generate an enolate. nih.govresearchgate.netacs.org This enolate can then intramolecularly attack the nitro group. nih.govresearchgate.netacs.org Mechanistic proposals suggest that this interaction proceeds via a single-electron transfer to form an α-hydroxyketone intermediate with a nitroso group. researchgate.netresearchgate.net

The reaction of the enolate with the nitro group ultimately leads to the formation of a nitrone. nih.govresearchgate.netacs.org These resulting nitrones are valuable intermediates that can undergo further reactions, such as 1,3-dipolar cycloadditions with olefins, to construct polycyclic isoxazolidines. nih.govresearchgate.net An interesting byproduct of this reaction can be N-hydroxyindolinone, the formation of which has provided further insight into the reaction mechanism. nih.govresearchgate.net

Photoinduced Rearrangements and Oxygen Transfer

Upon photoirradiation, α-(2-nitrophenyl)ketones can undergo rearrangement to produce cyclic hydroxamates. researchgate.netrsc.org This transformation is initiated by a photoinduced oxygen transfer from the nitro group to the benzylic position. researchgate.netrsc.org This process forms an α-hydroxyketone intermediate bearing a nitroso group. researchgate.netrsc.org

Following the formation of this intermediate, the nitroso group adds to the ketone moiety. This is accompanied by the cleavage of the carbon-carbon sigma bond between the carbonyl group and the benzylic position, which results in a hydroxamic acid. rsc.org The hydroxamic acid then undergoes intramolecular cyclization to form a hemiacetal, yielding the final cyclic hydroxamate product. rsc.org Studies on related o-nitrobenzyl compounds have observed the formation of an o-quinonoid intermediate resulting from intramolecular hydrogen abstraction. researchgate.net

Furthermore, nitroarenes can serve as oxygen transfer reagents in the anaerobic cleavage of alkenes under visible light, a process that proceeds through the direct photoexcitation of the nitroarene and involves radical cycloaddition to form dioxazolidine intermediates. nih.govorganic-chemistry.org

Base-Mediated Reductive Cyclization for Heterocyclic Scaffolds

The reductive cyclization of ortho-nitroaryl ketones is a powerful strategy for the synthesis of various nitrogen-containing heterocycles. acs.orgnih.gov Base-mediated conditions can facilitate the reductive cyclization of ketones tethered to a nitrobenzene (B124822) moiety. nih.govacs.orgub.edu This methodology has been successfully applied to the synthesis of complex structures like the hexahydro-2,6-methano-1-benzazocine ring system. nih.govub.edu

In these reactions, the nitro group is reduced, and subsequent intramolecular cyclization involving the ketone leads to the formation of the heterocyclic product. The specific conditions and reagents employed can direct the reaction towards different products. For example, treatment of o-nitroarylated-α,β-unsaturated ketones with reagents like TiCl₃ or Fe/HCl can lead to tetrahydro-4H-carbazol-4-ones. acs.orgnih.gov

Elimination Reactions

Elimination reactions are another important facet of the chemistry of this compound derivatives, particularly those with a suitable leaving group.

Base-Promoted E1cB Mechanisms

The base-promoted elimination of leaving groups from the β-position of this compound derivatives often proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism. wikipedia.orgiitk.ac.indalalinstitute.com This pathway is favored when the β-hydrogen is relatively acidic, and the leaving group is poor. wikipedia.orgiitk.ac.in The presence of the electron-withdrawing nitro group and the carbonyl group enhances the acidity of the benzylic protons, making the E1cB mechanism particularly relevant for these substrates.

The E1cB mechanism is a two-step process. First, a base abstracts the acidic proton to form a stabilized carbanion intermediate (the conjugate base). wikipedia.org In the second, typically rate-determining step, the lone pair on the carbanion expels the leaving group to form a double bond. researchgate.net

Detailed mechanistic studies on the base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one have provided strong evidence for the E1cB mechanism. acs.orgnih.govacs.org These studies utilized kinetic isotope effects (KIEs), including leaving-group fluorine and secondary deuterium (B1214612) KIEs, to elucidate the reaction pathway. acs.orgnih.govacs.orgresearchgate.netacs.org The results from these experiments, which showed significantly smaller KIEs for deuterated substrates, were consistent with an E1cB mechanism where the carbanion is formed in a pre-equilibrium step before the rate-limiting departure of the leaving group. acs.orgnih.govresearchgate.net

The dehydration step of aldol condensation products under basic conditions can also proceed via an E1cB mechanism. researchgate.netrsc.org

Kinetic Isotope Effect Studies for Mechanism Elucidation

Extensive literature searches did not yield kinetic isotope effect (KIE) studies specifically for the elimination reactions of this compound derivatives. However, detailed investigations have been conducted on the isomeric compound, 4-fluoro-4-(4'-nitrophenyl)butan-2-one, which provide significant insights into the elimination mechanisms applicable to this class of compounds.

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the mechanisms of chemical reactions by determining the rate-limiting steps and the structure of transition states. wikipedia.orgnih.gov In the context of elimination reactions, KIEs are determined by comparing the reaction rates of a substrate with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium).

For the base-promoted elimination of hydrogen fluoride (B91410) from 4-fluoro-4-(4'-nitrophenyl)butan-2-one, multiple KIE studies have been performed to distinguish between possible E1, E2, and E1cB (Elimination Unimolecular conjugate Base) mechanisms. nih.govacs.org The reaction involves the removal of a proton at the C3 position and the fluoride leaving group from the C4 position.

Researchers measured primary and secondary deuterium KIEs, as well as the leaving group fluorine KIE, using various bases. The observation of large primary deuterium KIEs (kH/kD) for bases like formate, acetate, and imidazole (B134444) definitively ruled out the E1 mechanism, where the C-F bond cleavage would be the sole rate-determining step. nih.govacs.org The significant primary KIEs indicate that the C-H bond is broken in the rate-limiting step, which is consistent with either a concerted E2 mechanism or a stepwise E1cB mechanism where proton transfer is rate-limiting. acs.org

Further investigation using a double isotopic fractionation method on a deuterated substrate (4-fluoro-4-(4'-nitrophenyl)-(1,1,1,3,3-d5)butan-2-one) provided more clarity. nih.gov The deuterium substitution at the 3-position slows down the reversal of the first step (k-1) in an E1cB mechanism, making the second step (fluoride detachment) less rate-limiting. icm.edu.pl The fluorine KIE for this deuterated substrate was found to be nearly unity (1.0009 ± 0.0010), and the secondary deuterium KIEs were also significantly smaller than for the protic substrate. nih.gov This data strongly supports a stepwise E1cB mechanism for the elimination reaction of the 4-nitrophenyl isomer. nih.gov

| Catalyzing Base | Primary Deuterium KIE (kH/kD) | C(4)-Secondary Deuterium KIE | Leaving Group Fluorine KIE (¹⁸F/¹⁹F) |

|---|---|---|---|

| Formate | 3.2 | 1.038 | 1.0037 |

| Acetate | 3.7 | 1.050 | 1.0047 |

| Imidazole | 7.5 | 1.014 | 1.0013 |

Biocatalytic Elimination Processes

No specific research findings on the biocatalytic elimination processes involving this compound or its derivatives were identified in the reviewed literature. Biocatalysis typically employs enzymes like hydrolases, oxidoreductases, or lyases for various transformations, but their application for elimination reactions in this specific class of compounds has not been documented. unipd.itacs.org

Stereochemical Control and Amplification Mechanisms

Asymmetric Induction in Catalytic Reactions

Asymmetric induction in the synthesis of derivatives of this compound is a key area of research, primarily focusing on the catalytic asymmetric aldol reaction between 2-nitrobenzaldehyde (B1664092) and acetone to produce the chiral precursor, (R)- or (S)-4-hydroxy-4-(2-nitrophenyl)butan-2-one. This reaction creates a new stereocenter, and various catalytic systems have been developed to control its configuration with high enantioselectivity.

Organocatalysis has proven to be a highly effective strategy. Proline-based organocatalysts, for instance, have been used to mediate this aldol reaction. nih.gov One study reported that a pyrrolidine-based catalyst facilitated the reaction, yielding 4-hydroxy-4-(2-nitrophenyl)butan-2-one (B11959435) in 85% yield with an enantiomeric excess (ee) of 61%. nih.gov Another highly effective system employed a chiral bifunctional catalyst combining a Brønsted acid and a Lewis base, which achieved an 84% yield and an impressive 96% ee for the same product. rsc.org

Metal-based catalytic systems have also been successfully applied. A notable example is the use of a Y(OTf)₃-Salazin complex, which catalyzed the asymmetric aldol condensation to afford (R)-4-hydroxy-4-(2-nitrophenyl)butan-2-one in 84% yield and 93% ee. mdpi.com Furthermore, innovative approaches using mimetic peptides designed based on aldo-ketoreductase enzymes have been explored as organocatalysts for this transformation. researchgate.net Supported catalysts, such as Merrifield resin-supported L-proline, have also been shown to be effective for the reaction between 2-nitrobenzaldehyde and acetone. thieme-connect.com

| Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| (S,S,S)-pyrolidine-2-carboxylic acid (2'-hydroxyl-1',2'-diphenyl-ethyl)-amine | 84 | 96 | rsc.org |

| Y(OTf)₃-Salazin | 84 | 93 | mdpi.com |

| Proline-based organocatalyst 3 | 85 | 61 | nih.gov |

| Mimetic peptides based on aldo-ketoreductase | Catalytic activity demonstrated | researchgate.net | |

| Merrifield resin supported l-proline | Reaction demonstrated | thieme-connect.com |

Spontaneous Amplification of Optical Purity in Achiral Chromatography

While studies specifically investigating the spontaneous amplification of optical purity for this compound derivatives were not found, extensive research on the isomeric compound, (4R)-(4-nitrophenyl)-4-hydroxy-2-butanone, provides critical insights into this phenomenon.

The Self-Disproportionation of Enantiomers (SDE) is a phenomenon where a non-racemic mixture of a chiral compound, when subjected to processes like achiral chromatography, crystallization, or sublimation, can separate into fractions with different enantiomeric excesses. mdpi.compk.edu.pl Some fractions can become more enantiomerically enriched than the starting material, representing a spontaneous amplification of optical purity. mdpi.com This process is attributed to the formation of homo- and heterochiral aggregates (dimers or larger clusters) that behave differently from the monomeric enantiomers during the separation process. researchgate.net

Studies on (4R)-(4-nitrophenyl)-4-hydroxy-2-butanone, synthesized via an L-proline catalyzed aldol reaction, have explored the SDE phenomenon under achiral column chromatography conditions. mdpi.com The research investigated how factors like eluent composition and the ratio of the compound to the stationary phase influence the distribution of enantiomers in the collected fractions. mdpi.com The results indicated that SDE occurred, allowing for the isolation of fractions with higher optical purity than the initial sample. mdpi.comkul.pl This suggests that for certain compounds, achiral chromatography can serve as a simple method for chiral purification. mdpi.com However, it is also noted in other studies that for some derivatives, no significant SDE was observed during achiral chromatography. unife.itmdpi.com

The potential for SDE is an important consideration in asymmetric synthesis, as routine purification on achiral media could inadvertently alter the measured enantiomeric excess of the product. mdpi.com

Advanced Characterization Techniques for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-hydroxy-4-(2-nitrophenyl)butan-2-one (B11959435), providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum provides distinct signals for each type of proton in the molecule, allowing for the confirmation of its core structure. Analysis of the spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals key signals corresponding to the methyl, methylene (B1212753), and methine protons of the butanone chain, as well as the protons on the aromatic ring.

One study reports the following chemical shifts (δ) and multiplicities for 4-hydroxy-4-(2-nitrophenyl)butan-2-one, recorded on a 400 MHz instrument: a singlet at 2.17 ppm for the three methyl (CH₃) protons, a multiplet between 2.73 and 2.92 ppm for the two methylene (CH₂) protons, and a broad singlet at 3.60 ppm for the single hydroxyl (OH) proton. nih.gov The protons on the 2-nitrophenyl group are also observed in the aromatic region of the spectrum.

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Methyl (H₃C-C=O) | 2.17 | Singlet (s) | 3H |

| Methylene (-CH₂-) | 2.73 - 2.92 | Multiplet (m) | 2H |

| Hydroxyl (-OH) | 3.60 | Broad Singlet (br s) | 1H |

| Aromatic (Ar-H) | Not specified in snippet | Multiplet (m) | 4H |

| Methine (CH-OH) | Not specified in snippet | Multiplet (m) | 1H |

Table 1: ¹H NMR Spectral Data for 4-hydroxy-4-(2-nitrophenyl)butan-2-one. nih.gov

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This is crucial for confirming the carbon skeleton, including the carbonyl group and the substituted aromatic ring. Spectral data recorded at 75 MHz in CDCl₃ show ten distinct signals, corresponding to the ten carbon atoms of 4-hydroxy-4-(2-nitrophenyl)butan-2-one. nih.gov

The reported chemical shifts include a signal at 208.8 ppm, characteristic of the ketone carbonyl carbon. nih.gov Signals for the aliphatic carbons appear at 68.8 ppm (methine carbon attached to the hydroxyl group), 51.5 ppm (methylene carbon), and 30.7 ppm (methyl carbon). nih.gov The remaining six signals at 148.3, 144.7, 131.8, 129.5, 122.6, and 120.7 ppm correspond to the carbons of the 2-nitrophenyl group. nih.gov

| Chemical Shift (δ) in ppm | Assigned Carbon |

| 208.8 | C=O (Ketone) |

| 148.3 | Aromatic C-NO₂ |

| 144.7 | Aromatic C |

| 131.8 | Aromatic CH |

| 129.5 | Aromatic CH |

| 122.6 | Aromatic CH |

| 120.7 | Aromatic CH |

| 68.8 | CH-OH |

| 51.5 | CH₂ |

| 30.7 | CH₃ |

Table 2: ¹³C NMR Spectral Data for 4-hydroxy-4-(2-nitrophenyl)butan-2-one. nih.gov

While NMR spectroscopy is powerful for structural elucidation, standard ¹H or ¹³C NMR spectra of a chiral molecule are identical for both enantiomers, preventing direct determination of enantiomeric excess (ee). rsc.org To resolve the signals of enantiomers, chiral auxiliary agents can be added to the NMR sample. These include chiral shift reagents (often lanthanide-based) or chiral solvating agents, which form diastereomeric complexes with the enantiomers, resulting in distinguishable NMR signals.

However, in the published research concerning 4-hydroxy-4-(2-nitrophenyl)butan-2-one, the determination of enantiomeric excess is consistently achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. nih.govresearchgate.net This indicates that chiral HPLC is the preferred and established method for the stereochemical analysis of this particular compound, offering reliable and reproducible separation of its enantiomers.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of 4-hydroxy-4-(2-nitrophenyl)butan-2-one. The molecular formula of the compound is C₁₀H₁₁NO₄. nih.govsigmaaldrich.com From this, the calculated exact mass of the neutral molecule is 209.0688 g/mol . spectrabase.com

In HRMS analysis, typically using electrospray ionization (ESI), the compound is observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. A common fragmentation pathway for alcohols in mass spectrometry is the loss of water (H₂O). Therefore, an ion corresponding to [M-H₂O+H]⁺ would also be expected. For instance, in the analysis of the related compound (2-nitrophenyl)(phenyl)methanol, the (M-OH)⁺ ion was observed via HRMS, indicating the lability of the benzylic alcohol group. rsc.org

Gas Chromatography-Mass Spectrometry combines the separation capabilities of GC with the detection power of MS. This technique is valuable for assessing the purity of 4-hydroxy-4-(2-nitrophenyl)butan-2-one and for identifying and quantifying byproducts in a reaction mixture.

Loss of a water molecule from the secondary alcohol, leading to a fragment ion at m/z 191.

Alpha-cleavage adjacent to the ketone, resulting in the loss of a methyl radical (•CH₃) to give a fragment at m/z 194, or the formation of the acetyl cation (CH₃CO⁺) at m/z 43.

McLafferty rearrangement , a characteristic fragmentation of ketones, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, would lead to the formation of an enol radical cation and a neutral alkene.

Cleavage at the benzylic position between C4 and the aromatic ring.

Fragmentations characteristic of a nitroaromatic compound, such as the loss of NO₂ (46 Da) or NO (30 Da).

Gas Chromatography-Mass Spectrometry (GC-MS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(2-Nitrophenyl)butan-2-one and its derivatives exhibits characteristic absorption bands that confirm its structure.

Key IR absorption peaks for related compounds have been reported, providing insight into the expected spectrum for this compound. For instance, the IR spectrum of 4-hydroxy-4-(4-nitrophenyl)butan-2-one (B1623828) shows prominent peaks at approximately 3447 cm⁻¹ (O-H stretch), 1704 cm⁻¹ (C=O stretch of the ketone), and 1509 and 1344 cm⁻¹ (asymmetric and symmetric stretching of the nitro group). rsc.org Another study on a similar compound reported IR peaks at 3418 cm⁻¹, 1712 cm⁻¹, 1518 cm⁻¹, and 1347 cm⁻¹. doi.org These values are consistent with the expected functional groups: a hydroxyl group, a carbonyl group, and a nitro group.

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| O-H Stretch | ~3447, 3418 | doi.orgrsc.org |

| C=O Stretch (Ketone) | ~1704, 1712 | doi.orgrsc.org |

| NO₂ Stretch (asymmetric) | ~1509, 1518 | doi.orgrsc.org |

| NO₂ Stretch (symmetric) | ~1344, 1347 | doi.orgrsc.org |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) play vital roles in its analysis.

HPLC is a high-resolution separation technique used for both qualitative and quantitative analysis. For this compound, it is particularly important for purity assessment and, in its chiral format, for determining enantiomeric excess.

The enantiomeric excess (ee) of chiral compounds like this compound is a critical parameter, especially in asymmetric synthesis. Chiral HPLC is the gold standard for this determination. Various studies have utilized chiral HPLC to resolve the enantiomers of related nitroaromatic butanones.

For (4R)-Hydroxy-4-(2-nitrophenyl)-butan-2-one, an enantiomeric excess of 77% was determined using a Chiralpak OB-H column with a mobile phase of 15:85 isopropanol/n-hexane. rsc.org The major enantiomer had a retention time (tR) of 8.4 minutes, while the minor enantiomer had a tR of 7.3 minutes. rsc.org In another study, a Chiralpak AD-H column with a 10:90 ethanol/n-hexane mobile phase was used to determine an 86% ee for (4S)-Hydroxy-4-(2-nitrophenyl)-butan-2-one, with the major enantiomer eluting at 12.13 minutes and the minor at 13.13 minutes. mdpi.com

| Compound | Chiral Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (nm) | Retention Times (min) | Enantiomeric Excess (%) | Reference |

| (4R)-Hydroxy-4-(2-nitrophenyl)-butan-2-one | Chiralpak OB-H | 15:85 2-propanol/n-hexane | 1.0 | 254 | tR (minor) = 7.3, tR (major) = 8.4 | 77 | rsc.org |

| (4S)-Hydroxy-4-(2-nitrophenyl)-butan-2-one | Chiralpak AD-H | 10:90 EtOH/n-hexane | 1.0 | 254 | tR (major) = 12.13, tR (minor) = 13.13 | 86 | mdpi.com |

| (R)-4-hydroxy-4-(2-nitrophenyl)butan-2-one | Chiralpak AD-H | 5:95 i-PrOH/hexane | 1.0 | 260 | tR (major) = 22.13, tR (minor) = 23.18 | 93 | mdpi.com |

| (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one | Chiralpak AS-H | 90:10 hexane/2-propanol | 1.0 | - | tR (minor) = 30.94, tR (major) = 44.05 | 17 | doi.org |

| (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one | Chiralpak AD-H | 90:10 hexane/2-propanol | 0.5 | - | tR (major) = 17.74, tR (minor) = 26.48 (anti) | 30 (anti) | doi.org |

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of chemical reactions. rsc.orgiucr.org By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product, this compound, can be visualized, often under UV light. rsc.orgrsc.org This allows for the determination of the optimal reaction time and conditions.

High-Performance Liquid Chromatography (HPLC)

Optical Rotation Measurements for Chiral Purity

Optical rotation is a physical property of chiral substances that can be used to assess their enantiomeric purity. The specific rotation, [α], is a characteristic value for a pure enantiomer under defined conditions (concentration, solvent, temperature, and wavelength).

For (R)-4-hydroxy-4-(2-nitrophenyl)butan-2-one, a specific rotation of [α]D²⁵ = -157.6 (c 0.30, CHCl₃) has been reported. mdpi.com Another study found a value of [α]D²⁵ = +58.2° (c 0.45, CHCl₃) for a related compound. ajsmrjournal.com While optical rotation is a valuable tool, it is often used in conjunction with chiral HPLC for a more accurate determination of enantiomeric excess, as the presence of impurities can affect the measured rotation. rsc.org

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (the percentage of carbon, hydrogen, nitrogen, and other elements) of a chemical compound. This process is crucial in the characterization of newly synthesized molecules as it provides a direct means to verify the empirical formula of the substance. The experimentally determined percentages of the constituent elements are compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's purity and the correctness of its assigned chemical formula.

The theoretical elemental composition of this compound is presented in the table below. Research findings from the synthesis and characterization of related compounds, such as 4-hydroxy-4-(4-nitrophenyl)-butan-2-one and 4-(4-nitrophenyl)but-3-en-2-one, have shown that experimental values for elemental analysis typically align closely with the calculated theoretical percentages, usually within a margin of ±0.4%, which is a standard for confirming the structure of a pure organic compound. rsc.org

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Percentage (%) |

| Carbon | C | 62.17 |

| Hydrogen | H | 5.74 |

| Nitrogen | N | 7.25 |

| Oxygen | O | 24.84 |

Note: The values are calculated based on the molecular formula C₁₀H₁₁NO₃.

Computational Chemistry and Theoretical Modeling Studies

Quantum Mechanical (QM) Investigations of Reaction Transition States

Quantum mechanical methods are instrumental in mapping out the energetic landscapes of chemical reactions, particularly in identifying and characterizing transition states. For reactions involving 4-(2-nitrophenyl)butan-2-one, such as aldol (B89426) reactions, QM calculations can predict the most likely pathways and the stereochemistry of the products.

In the context of proline-catalyzed aldol reactions, density functional theory (DFT) calculations at the B3LYP/6-31+G(d) level have been employed to locate the transition state structures. nih.gov For the reaction of acetone (B3395972) with 2-nitrobenzaldehyde (B1664092) to form 4-hydroxy-4-(2-nitrophenyl)butan-2-one (B11959435), these calculations help in understanding the factors that control the stereoselectivity of the reaction. nih.gov The transition state models, such as the Zimmerman-Traxler model, which was originally proposed for metal enolate aldol reactions, have been adapted to rationalize the enantioselectivities observed in organocatalyzed reactions. acs.org This model suggests that the stereochemical outcome is determined by the orientation of the substituents on the electrophile in a chair-like transition state. acs.org

Theoretical studies have also explored the role of catalysts and their influence on the transition state. For instance, the activation enthalpy of a catalyzed reaction can be significantly lower than the uncatalyzed counterpart, highlighting the catalyst's role in providing an alternative, lower-energy reaction pathway. acs.org

Hybrid QM/MM Approaches for Complex Catalytic Systems

For large and complex systems, such as enzymes or reactions in solvent, a full quantum mechanical treatment is often computationally prohibitive. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by treating the chemically active region (e.g., the substrate and the catalyst's active site) with a high-level QM method, while the surrounding environment (e.g., the protein scaffold or solvent molecules) is described by a more computationally efficient MM force field. caltech.edu

The QM/MM approach is particularly valuable for studying enzymatic reactions and organocatalysis in a biological context. cardiff.ac.uk The implementation of QM/MM for periodic systems, which can be accelerated using GPUs, allows for stable and energy-conserving dynamics simulations. caltech.edu This enables the study of reaction kinetics and the influence of the broader environment on the catalytic process. caltech.edu The accuracy of these simulations is sensitive to the choice of the QM method, the definition of the QM region, and the local protein conformation. caltech.edu

Recent advancements have led to the development of density-functionalized QM/MM, where both the QM and MM subsystems are treated within the framework of density functional theory (DFT), promising higher accuracy for solvated systems. arxiv.org

Theoretical Prediction and Validation of Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. Theoretical calculations can predict KIEs, which can then be compared with experimental data to validate a proposed mechanism.

For a related compound, 4-fluoro-4-(4'-nitrophenyl)butan-2-one, extensive studies on base-promoted HF elimination have utilized multiple isotope effects, including primary and secondary deuterium (B1214612) KIEs, as well as the leaving group fluorine KIE. acs.orgresearchgate.netrsc.org The experimental results, which showed large primary deuterium KIEs, were consistent with an E1cB-like E2 or an E1cBip mechanism, and ruled out an E1 mechanism. acs.orgresearchgate.net

Theoretical calculations for this elimination reaction predicted large primary deuterium KIEs and secondary deuterium KIEs that were in good agreement with the experimental values. researchgate.net These theoretical studies, often employing methods like variational transition state theory with multidimensional tunneling, are crucial for interpreting the experimental KIEs and confirming the nature of the transition state. researchgate.netdiva-portal.org The use of short-lived radionuclides like ¹⁸F in these studies provides a sensitive probe for leaving-group effects. acs.orgresearchgate.net

| Isotope Effect Type | Catalyst | Experimental Value | Theoretical Value | Mechanism Indicated |

| Primary Deuterium KIE | Formate | 3.2 acs.orgrsc.org | 1.67 researchgate.net | E1cB-like E2 or E1cBip acs.orgresearchgate.net |

| Primary Deuterium KIE | Acetate | 3.7 acs.orgrsc.org | - | E1cB-like E2 or E1cBip acs.orgresearchgate.net |

| Primary Deuterium KIE | Imidazole (B134444) | 7.5 acs.orgrsc.org | 5.13 researchgate.net | E1cB-like E2 or E1cBip acs.orgresearchgate.net |

| C₄-Secondary Deuterium KIE | Formate | 1.038 acs.orgrsc.org | 1.044 researchgate.net | E1cB-like E2 or E1cBip acs.orgresearchgate.net |

| C₄-Secondary Deuterium KIE | Acetate | 1.050 acs.orgrsc.org | - | E1cB-like E2 or E1cBip acs.orgresearchgate.net |

| C₄-Secondary Deuterium KIE | Imidazole | 1.014 acs.orgrsc.org | 1.044 researchgate.net | E1cB-like E2 or E1cBip acs.orgresearchgate.net |

| Fluorine KIE | Formate | 1.0037 acs.orgrsc.org | 1.020 researchgate.net | E1cB-like E2 or E1cBip acs.orgresearchgate.net |

| Fluorine KIE | Acetate | 1.0047 acs.orgrsc.org | - | E1cB-like E2 or E1cBip acs.orgresearchgate.net |

| Fluorine KIE | Imidazole | 1.0013 acs.orgrsc.org | 1.015 researchgate.net | E1cB-like E2 or E1cBip acs.orgresearchgate.net |

Table based on data for the related compound 4-fluoro-4-(4'-nitrophenyl)butan-2-one.

Conformational Analysis and Stereochemical Impact Prediction

The three-dimensional structure, or conformation, of a molecule can significantly influence its reactivity and the stereochemical outcome of its reactions. Computational methods are widely used to perform conformational analysis and predict the most stable conformers.

For aldol products like 4-hydroxy-4-(2-nitrophenyl)butan-2-one, conformational analysis is crucial for predicting the transition states of their formation. nih.gov Molecular dynamics (MD) calculations can provide insights into the conformational changes of reaction intermediates. nih.gov For instance, the analysis of tetrahedral intermediates in aldol reactions has shown that they often prefer one dominant conformer. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy, combined with time-dependent DFT (TD-DFT) calculations, is a powerful technique for stereochemical analysis. acs.org By comparing the experimental ECD spectrum with the calculated spectra of different conformers, the absolute configuration of a chiral molecule can be determined. acs.org For (R)-4-hydroxy-4-(2-nitrophenyl)butan-2-one, the calculated ECD spectrum of the most stable conformation shows good agreement with the experimental spectrum, allowing for the assignment of the observed Cotton effects. acs.org

The conformation of ketones is generally governed by the preference to have an alkyl group, rather than a hydrogen atom, eclipsed with the carbonyl group. windows.net This minimizes steric interactions and leads to a more stable anti-conformation for the alkyl groups. windows.net

Synthetic Applications of 4 2 Nitrophenyl Butan 2 One As a Building Block

Precursor in Total Synthesis of Complex Natural Products and Pharmaceuticals

4-(2-Nitrophenyl)butan-2-one serves as a key starting material in the total synthesis of certain bioactive natural products. A notable example is its application in the synthesis of the aurachin alkaloids. Specifically, it has been utilized in the total synthesis of aurachin A and aurachin B. researchgate.netresearchgate.net The synthesis strategy involves the selective alkylation of 1-(2-nitrophenyl)butan-2-one at the benzylic position. researchgate.net For the synthesis of aurachin B, this alkylation is performed using farnesyl bromide, followed by treatment with sodium tert-butoxide in dimethyl sulfoxide (B87167) to construct the 3-hydroxyquinoline (B51751) N-oxide core of the natural product. researchgate.netresearchgate.net A similar strategy, using an epoxy iodide derived from farnesol (B120207) for the alkylation step, was employed to access aurachin A. researchgate.net

Scaffold for Heterocyclic Compound Synthesis

The structure of this compound is ideally suited for the construction of various heterocyclic systems. The presence of the ortho-nitro group and the ketone allows for intramolecular reductive cyclization and other annulation strategies to form fused ring systems.

A primary application of this compound and its derivatives is in the synthesis of quinolines and their corresponding N-oxides. These compounds are of significant interest due to their prevalence in medicinally important molecules. unilag.edu.ng The general approach involves the reductive cyclization of this compound or related Baylis-Hillman adducts derived from 2-nitrobenzaldehydes. unilag.edu.ngcore.ac.uk

Catalytic hydrogenation of the precursor, often using a palladium-on-carbon (Pd/C) catalyst, can lead to the formation of quinoline (B57606) and quinoline-N-oxide derivatives. unilag.edu.ngcore.ac.uk The choice of substrate and reaction conditions can influence the chemo- and regioselectivity of the cyclization, sometimes leading to competing reactions. unilag.edu.ng For instance, treatment of α-(2-nitrophenyl)ketones with sodium tert-butoxide in dimethyl sulfoxide is a developed method for synthesizing 3-hydroxyquinoline N-oxides. researchgate.net This method proposes a mechanism involving the generation of an enolate that reacts with the nitro group. researchgate.net Quinoline N-oxides can be subsequently converted to the corresponding quinolines using reagents like phosphorus tribromide (PBr3). unilag.edu.ngcore.ac.uk

Table 1: Synthesis of Quinolines and N-Oxides

| Precursor | Reagents | Product Type | Ref |

|---|---|---|---|

| 4-Hydroxy-3-methylene-4-(2-nitrophenyl)butan-2-one | 10% Pd-C, H₂ | Quinoline & Quinoline-N-oxide | unilag.edu.ng |

| α-(2-Nitrophenyl)ketones | Sodium tert-butoxide, DMSO | 3-Hydroxyquinoline N-oxide | researchgate.net |

Ketones possessing a 2-nitrophenyl group at the α-position, such as this compound, can be converted into nitrones. researchgate.net When these ketones are treated with sodium hydroxide (B78521) in methanol, the enolates formed react intramolecularly with the nitro group to yield a variety of nitrones. researchgate.net A proposed mechanism suggests the reaction proceeds via an α-hydroxyketone intermediate. researchgate.net These resulting nitrones are valuable intermediates themselves, capable of undergoing inter- and intramolecular 1,3-dipolar cycloaddition reactions with olefins to produce polycyclic isoxazolidines. researchgate.net The oxidation of N,N-disubstituted hydroxylamines is another common route for preparing nitrones. arkat-usa.org

The core structure of this compound is relevant to the synthesis of the hexahydro-2,6-methano-1-benzazocine ring system, a scaffold found in various alkaloids with promising biological properties. researchgate.netnih.gov A strategy for accessing this framework involves a base-mediated intramolecular reductive cyclization of a ketone tethered to a nitrobenzene (B124822) moiety. nih.govub.edu This type of transformation highlights the potential of nitrophenyl ketones in constructing complex, polycyclic nitrogen-containing heterocycles. nih.gov

Nitrones

Role in Developing Chiral Auxiliaries and Catalysts

The enantioselective synthesis of molecules is a cornerstone of modern medicinal chemistry, and this compound and its analogs have found utility in this area. The chiral alcohol derivative, (R)-4-hydroxy-4-(2'-nitrophenyl)-butan-2-one, has been synthesized and studied in the context of organocatalysis. scirp.org Proline and its derivatives have been used as organocatalysts for the enantioselective aldol (B89426) reaction between 2-nitrobenzaldehyde (B1664092) and acetone (B3395972), yielding chiral 4-hydroxy-4-(2'-nitrophenyl)-butan-2-one with high enantiomeric excess. scirp.org

Furthermore, research into related p-nitrophenyl compounds demonstrates their effectiveness as chiral auxiliaries in asymmetric synthesis, particularly in aldol reactions. Thioureas derived from chiral amines have also been employed as organocatalysts in aldol condensations to produce chiral 4-hydroxy-4-(4-nitrophenyl)butan-2-one (B1623828), suggesting a broader applicability for nitrophenyl butanone structures in developing new catalytic systems. mdpi.com

Table 2: Enantioselective Synthesis Data

| Aldehyde | Catalyst/Auxiliary | Product | Yield | Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Proline derivative | (R)-4-Hydroxy-4-(2'-nitrophenyl)-butan-2-one | 58% | 95% | scirp.org |

| 4-Nitrobenzaldehyde (B150856) | Proline derivative | (R)-4-Hydroxy-4-(4'-nitrophenyl)-butan-2-one | 72% | 94% | scirp.org |

Functionalization for Material Science Applications

While direct applications of this compound in material science are not extensively documented, the functionalities within the molecule are relevant to this field. The nitroaromatic group provides UV absorption properties, which is a characteristic utilized in photochemical studies. The chemical properties of related nitrophenyl ketones, such as 1-(4-nitrophenyl)-1-butanone, are of interest in materials science due to their electronic and optical properties influenced by the nitro group. ontosight.ai

Research on the related compound 4-fluoro-4-(p-nitrophenyl)butan-2-one has led to the development of synthetic network polymers designed to catalyze specific reactions, demonstrating how these structures can be incorporated into functional materials. acs.orgacs.org The development of organocatalysts, including thiourea (B124793) derivatives, for various reactions also extends into material chemistry, suggesting a potential pathway for the application of functionalized this compound derivatives. mdpi.com

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic methodologies for 4-(2-nitrophenyl)butan-2-one often rely on classical chemical transformations. While effective, these routes may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste streams. Future research is poised to address these limitations by focusing on the principles of green chemistry.

The development of sustainable and efficient synthetic pathways could involve:

Catalytic C-C Bond Formation: Exploring the use of transition-metal catalysts (e.g., palladium, copper, nickel) to facilitate the coupling of precursors like 2-nitrophenyl halides with butanone enolates or their equivalents. This approach could lead to higher yields, milder reaction conditions, and a reduction in byproducts compared to traditional methods.

Biocatalysis: Employing enzymes or whole-cell systems to catalyze the synthesis of this compound. Biocatalysis offers the potential for high selectivity under environmentally friendly conditions (aqueous media, ambient temperature, and pressure).

Flow Chemistry: Transitioning from batch to continuous flow processes can offer enhanced safety, improved heat and mass transfer, and the potential for process automation and optimization, leading to more efficient and scalable production.

Use of Greener Solvents and Reagents: Investigating the use of renewable solvents, such as bio-derived solvents or supercritical fluids, and replacing hazardous reagents with more benign alternatives will be crucial in reducing the environmental footprint of the synthesis.

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The stereochemistry of molecules often plays a critical role in their biological activity and material properties. As this compound possesses a stereocenter at the carbon adjacent to the carbonyl group, the development of methods for its enantioselective synthesis is a significant area for future research. This would enable the selective production of either the (R)- or (S)-enantiomer, which is crucial for applications in pharmaceuticals and materials science.

Key research directions include:

Asymmetric Hydrogenation: The development of chiral transition-metal catalysts (e.g., based on ruthenium, rhodium, or iridium) for the asymmetric hydrogenation of a suitable unsaturated precursor to this compound.

Organocatalysis: Utilizing small organic molecules as catalysts for the enantioselective construction of the carbon skeleton. This approach avoids the use of potentially toxic and expensive heavy metals.

Chiral Ligand Development: Designing and synthesizing novel chiral ligands that can effectively induce high enantioselectivity in metal-catalyzed reactions.

Uncovering New Reactivity Patterns and Transformations

The chemical structure of this compound, featuring a ketone and a nitroaromatic group, suggests a rich and varied reactivity profile that is yet to be fully explored. Future research will likely focus on uncovering novel transformations and reactivity patterns of this molecule.

Potential areas of investigation include:

Intramolecular Cyclization Reactions: The proximity of the nitro and keto functionalities could enable novel intramolecular cyclization reactions upon reduction of the nitro group to an amine. This could provide access to new heterocyclic scaffolds, such as substituted quinolines or other nitrogen-containing ring systems, which are prevalent in pharmaceuticals.

Photochemical Reactions: Investigating the photochemical reactivity of the nitroaromatic system in this compound could lead to the discovery of new light-induced transformations and the synthesis of unique molecular architectures.

Reactions at the α-Carbon: Exploring the reactivity of the α-carbon to the ketone, which can be deprotonated to form an enolate. This enolate can then participate in a variety of C-C and C-X bond-forming reactions, expanding the synthetic utility of the molecule.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is fundamental to unlocking its full potential. While standard spectroscopic techniques provide basic characterization, the application of more advanced methods can offer deeper insights.

Future research should employ:

Multinuclear and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can provide unambiguous assignment of all proton and carbon signals and reveal through-bond and through-space correlations, confirming the molecule's connectivity and conformation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate determination of the molecular weight, allowing for the unequivocal confirmation of the elemental composition.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Integrated Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful tool in modern chemical research. Applying this integrated approach to this compound can accelerate the discovery and development of its applications.

Future directions in this area include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict molecular geometries, spectroscopic properties (NMR, IR), and electronic properties (e.g., orbital energies, charge distribution). These theoretical predictions can aid in the interpretation of experimental data.

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the transition states and intermediates of potential reactions, providing a deeper understanding of the underlying reaction mechanisms. This knowledge can be used to optimize reaction conditions and predict new reactivity.

In Silico Screening: Computational methods can be used to screen for potential applications of this compound and its derivatives, for example, by predicting their binding affinity to biological targets or their material properties. This can help to prioritize experimental efforts.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical compound into a valuable tool for a wide range of scientific and technological applications.

Q & A

Basic: What synthetic routes are effective for preparing 4-(2-Nitrophenyl)butan-2-one with high purity and yield?

A common approach involves condensation reactions followed by purification via column chromatography. For example, in the synthesis of structurally similar nitrophenyl ketones like 4-(3-Nitrophenyl)butan-2-one, a solvent system of ethyl acetate-hexane (4:6) achieved a 78% yield after elution . Adjusting solvent polarity and reaction stoichiometry can optimize yield. Pre-functionalization of the phenyl ring with nitro groups prior to ketone formation may also reduce side reactions.

Advanced: How can computational modeling guide the optimization of reaction conditions for nitrophenyl ketones?

Density Functional Theory (DFT) calculations can predict the electronic effects of the nitro group on reaction intermediates, such as charge distribution and steric hindrance. For instance, meta- vs. para-nitro substitution alters electrophilic reactivity, impacting regioselectivity in subsequent reactions. Coupled with experimental validation (e.g., NMR monitoring), these models help refine catalysts, solvents, and temperature profiles .

Basic: What purification strategies resolve co-eluting byproducts in nitrophenyl ketone synthesis?

Gradient elution in column chromatography is critical. For 4-(3-Nitrophenyl)butan-2-one, a 4:6 ethyl acetate-hexane ratio effectively separated the target compound from impurities . Thin-layer chromatography (TLC) with UV visualization can pre-screen solvent systems. Recrystallization using polar/non-polar solvent pairs (e.g., ethanol-water) may further enhance purity.

Advanced: How do structural variations (e.g., nitro positioning) affect spectroscopic characterization?

The nitro group’s position (ortho, meta, para) influences NMR and IR spectra. For example:

- ¹H NMR : Ortho-nitro groups deshield adjacent protons, causing downfield shifts (~δ 8.0–8.5 ppm).

- IR : Symmetric/asymmetric NO₂ stretching vibrations (1520–1350 cm⁻¹) vary with substitution pattern.

Comparative studies with analogs (e.g., 4-(4-Nitrophenyl)butan-2-one) can validate structural assignments .

Basic: What safety protocols are essential when handling nitrophenyl derivatives?

Refer to Safety Data Sheets (SDS) for hazards like skin irritation and environmental toxicity. Key precautions include:

- Use of nitrile gloves, fume hoods, and explosion-proof equipment.

- Avoidance of reducing agents to prevent unintended nitro group reactions.

- Proper waste disposal for nitro-containing byproducts .

Advanced: How can this compound be functionalized for polymer applications?

Methacrylation of the ketone group enables radical polymerization. For example, 4-(4-methacryloyloxyphenyl)butan-2-one was copolymerized with lauryl methacrylate, achieving a glass transition temperature (Tg) of 70°C . The nitro group’s electron-withdrawing nature may stabilize radical intermediates, though steric effects could limit conversion.

Contradiction Analysis: How to address discrepancies in reported yields for nitrophenyl ketone syntheses?

Variability often arises from:

- Solvent polarity : Higher-polarity solvents may improve solubility but reduce selectivity.

- Catalyst loading : Overuse of acid/base catalysts can promote side reactions (e.g., nitro reduction).

- Temperature control : Exothermic nitro group reactions require precise thermal management.

Systematic Design of Experiments (DoE) can isolate critical factors .

Advanced: What role does X-ray crystallography play in characterizing nitrophenyl ketones?

Single-crystal X-ray diffraction with SHELX software resolves bond lengths, angles, and packing motifs. For nitro-substituted compounds, intermolecular interactions (e.g., C–H···O hydrogen bonds) influence crystallinity. High-resolution data (R-factor < 0.05) are achievable with synchrotron sources .

Basic: How to assess the compound’s stability under varying storage conditions?

Accelerated stability studies (40°C/75% RH) over 6–12 months, monitored via HPLC, identify degradation products (e.g., nitro reduction to amine). UV-Vis spectroscopy tracks absorbance changes at λ ≈ 270 nm (characteristic of nitro groups). Argon-atmosphere storage minimizes oxidative decomposition .

Advanced: What mechanistic insights explain the nitro group’s impact on photochemical reactivity?

The nitro group’s strong electron-withdrawing effect enhances intersystem crossing, promoting triplet-state reactivity. Time-resolved spectroscopy can quantify excited-state lifetimes, while computational studies (TD-DFT) model charge-transfer transitions. Applications in photocatalysis or optoelectronics may exploit this behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。